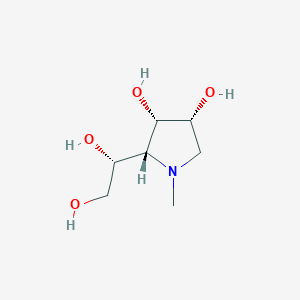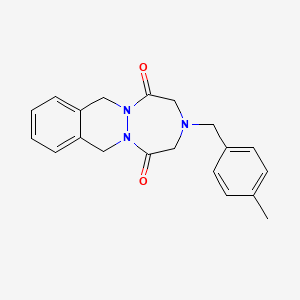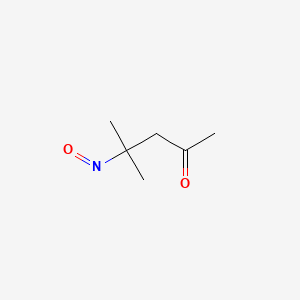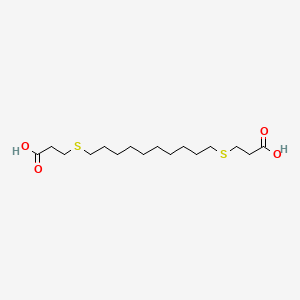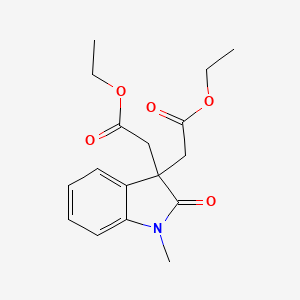
Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes multiple fused aromatic rings and specific functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- typically involves multi-step organic reactions. One common approach is the reduction of Benz(a)anthracene derivatives followed by hydroxylation and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and oxidation processes. The use of advanced reactors and purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, which can further undergo additional chemical transformations.
Scientific Research Applications
Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- involves its interaction with various molecular targets, including enzymes and receptors. The compound can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- Benz(a)anthracene
- Benz(a)anthracene-7,12-dione
- 7,12-Dimethylbenz(a)anthracene
Uniqueness
Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
73033-95-1 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(5S,6S)-7,12-bis(hydroxymethyl)-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H18O4/c21-9-15-11-5-1-2-6-12(11)16(10-22)18-17(15)13-7-3-4-8-14(13)19(23)20(18)24/h1-8,19-24H,9-10H2/t19-,20-/m0/s1 |
InChI Key |
FZMQNXAOHICYNK-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C(C4=CC=CC=C4C(=C23)CO)CO)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=C(C4=CC=CC=C4C(=C23)CO)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


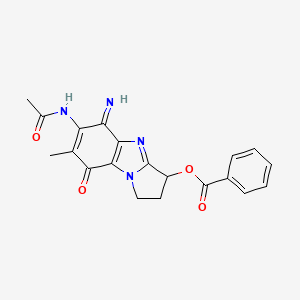
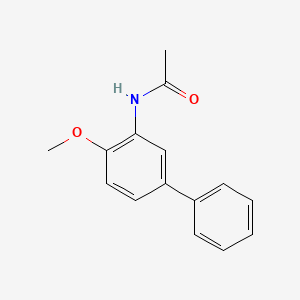
![5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15196664.png)
![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15196669.png)
